molecular formula C18H17N3S2 B2496307 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 748778-12-3

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B2496307
CAS No.: 748778-12-3
M. Wt: 339.48
InChI Key: ULZHRGNKVWIOAJ-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a thiazin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-1,3-benzothiazole-2-amine with 4-bromoacetophenone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C), and reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)butanamide
  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methyl-N-methylsulfonylanilino)acetamide

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine stands out due to its specific combination of a benzothiazole moiety and a thiazin ring, which imparts unique chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S2/c1-12-3-8-15-16(11-12)23-17(21-15)13-4-6-14(7-5-13)20-18-19-9-2-10-22-18/h3-8,11H,2,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZHRGNKVWIOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NCCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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